molecular formula C21H24N2O B11607200 2,2,4,6-tetramethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide

2,2,4,6-tetramethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide

Cat. No.: B11607200
M. Wt: 320.4 g/mol
InChI Key: GKAHVOKIBWFPGJ-UHFFFAOYSA-N
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Description

2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of dihydroquinolines, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the Dihydroquinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and ketones under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate carboxylic acid derivatives and amines.

    Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive compounds.

Medicine

Industry

In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,6-Tetramethyl-1,2-dihydroquinoline: A related compound with similar structural features.

    N-(4-Methylphenyl)-1,2-dihydroquinoline-1-carboxamide: Another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

2,2,4,6-tetramethyl-N-(4-methylphenyl)quinoline-1-carboxamide

InChI

InChI=1S/C21H24N2O/c1-14-6-9-17(10-7-14)22-20(24)23-19-11-8-15(2)12-18(19)16(3)13-21(23,4)5/h6-13H,1-5H3,(H,22,24)

InChI Key

GKAHVOKIBWFPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C

Origin of Product

United States

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